REACTION_CXSMILES
|
[S:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[O:12])=[CH:6][CH:5]=1)[C:2]#[N:3].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][OH:20])[CH:14]=1>C1C=CC=CC=1>[S:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11](=[O:12])[O:20][CH2:19][C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)=[CH:8][CH:9]=1)[C:2]#[N:3]
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
S(C#N)C1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
An immediate exothermic reaction
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Type
|
CUSTOM
|
Details
|
a solid precipitated
|
Type
|
CUSTOM
|
Details
|
of solid was isolated
|
Type
|
CUSTOM
|
Details
|
after recrystallization from toluene this gave 4.0g
|
Name
|
|
Type
|
product
|
Smiles
|
S(C#N)C1=CC=C(C=C1)NC(OCC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |